molecular formula C30H56BF4P2Rh- B12321301 (1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate

(1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate

Cat. No.: B12321301
M. Wt: 668.4 g/mol
InChI Key: NRQFPKPBTSPMQF-ONEVTFJLSA-N
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Description

The compound (1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate is a complex organometallic compound It consists of a rhodium center coordinated with a cyclooctadiene ligand and a phospholane ligand, with tetrafluoroborate as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate typically involves the reaction of rhodium precursors with cyclooctadiene and phospholane ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the rhodium center. The tetrafluoroborate counterion is introduced through the use of tetrafluoroboric acid or a tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as crystallization, filtration, and chromatography may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The rhodium center can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

    Reduction: The compound can be reduced to lower oxidation state species, often using reducing agents such as hydrogen gas or hydrides.

    Substitution: Ligand substitution reactions can occur, where the cyclooctadiene or phospholane ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, peroxides, and halogens.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.

    Substitution: Ligand exchange can be facilitated by the use of excess ligands or by applying heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) species, while reduction can produce rhodium(I) species. Substitution reactions can result in the formation of new rhodium complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. Its ability to facilitate these reactions with high efficiency makes it valuable in synthetic chemistry.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compound’s catalytic properties can be utilized in the synthesis of biologically active molecules and pharmaceuticals.

Industry

In the industrial sector, the compound is employed in processes that require efficient and selective catalysis. Its use in the production of fine chemicals and specialty materials is particularly noteworthy.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the rhodium center with substrates, facilitating their transformation through various catalytic cycles. The molecular targets include unsaturated hydrocarbons, which undergo hydrogenation or other transformations. The pathways involved often include oxidative addition, migratory insertion, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    Rhodium cyclooctadiene complexes: These compounds share the cyclooctadiene ligand but may have different phosphine or phospholane ligands.

    Rhodium phosphine complexes: These complexes have phosphine ligands instead of phospholane ligands.

Uniqueness

The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate lies in its specific ligand combination, which imparts distinct catalytic properties. The presence of both cyclooctadiene and phospholane ligands allows for unique reactivity and selectivity in catalytic processes.

This detailed article provides a comprehensive overview of the compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H56BF4P2Rh-

Molecular Weight

668.4 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate

InChI

InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;

InChI Key

NRQFPKPBTSPMQF-ONEVTFJLSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC(C1P(C(CC1)C(C)C)CCP2C(CCC2C(C)C)C(C)C)C.C1/C=C\CC/C=C\C1.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh]

Origin of Product

United States

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